N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydro-2H-pyran ring, an oxadiazole ring, and a trifluoromethoxy-substituted phenyl group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the tetrahydro-2H-pyran ring: This step often involves the use of tetrahydro-2H-pyran-4-yl derivatives, which can be synthesized via hydrogenation of the corresponding pyran derivatives.
Attachment of the trifluoromethoxyphenyl group: This is usually done through nucleophilic substitution reactions, where a trifluoromethoxy-substituted phenyl halide reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethoxy)phenyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the oxadiazole and trifluoromethoxy groups suggests potential interactions with proteins or nucleic acids, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(tetrahydro-2H-pyran-4-yl)-4-Piperidinamine
- N-methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine
Uniqueness
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethoxy)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The trifluoromethoxy group, in particular, is known for enhancing the metabolic stability and bioavailability of compounds, making this molecule a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4/c18-17(19,20)26-13-3-1-11(2-4-13)9-14(24)21-10-15-22-16(23-27-15)12-5-7-25-8-6-12/h1-4,12H,5-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXFPKXHAMJHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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